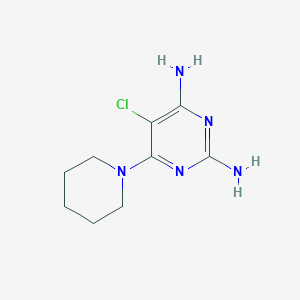
5-Hydroxyconiferyl alcohol
Vue d'ensemble
Description
5-Hydroxyconiferyl alcohol is a phenylpropanoid that is cinnamyl alcohol in which the hydrogens at positions 3 and 4 on the benzene ring are replaced by hydroxy groups while that at position 5 is replaced by a methoxy group . It has a role as a plant metabolite . It is a phenylpropanoid, a member of guaiacols, and a member of catechols .
Synthesis Analysis
The catechol lignins represent a novel form of the polymer that may offer new opportunities for bioproducts and genetic targets . Results from density functional theory calculations for the reactions of this compound, taking stereochemistry into account, are reported .
Molecular Structure Analysis
The molecular formula of this compound is C10H12O4 . The average mass is 196.200 Da and the monoisotopic mass is 196.073563 Da .
Chemical Reactions Analysis
Dehydrogenation and quinone methide formation are found to be thermodynamically favored for this compound, over coniferyl alcohol . The comparative energetics of the rearomatization reactions suggest that the formation of the benzodioxane linkage is under kinetic control .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 196.20 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 .
Applications De Recherche Scientifique
Incorporation into Lignin Formation
5-Hydroxyconiferyl alcohol, due to the presence of o-OH groups, forms benzodioxanes, which are different from the interunit connections found in typical lignins derived from cinnamyl alcohols. These compounds are naturally incorporated into lignin and can be further integrated through genetic manipulation. This results in the formation of linear homopolymers that could be beneficial for value-added products like lignin-based carbon fibers. Dehydrogenation and quinone methide formation are thermodynamically favored in this compound compared to coniferyl alcohol, suggesting potential for new bioproducts and genetic targets (Elder, Berstis, Beckham, & Crowley, 2016).
Structural Modifications in Transgenic Plants
In genetically modified alfalfa plants, the incorporation of this compound leads to unique structural features in lignin, including the creation of a new type of end-unit, the 5-hydroxyguaiacyl glycerol unit. This structural alteration suggests the potential for enhanced utilization of alfalfa as a forage crop by increasing its stem digestibility (Marita et al., 2003).
Enhancement of Lignin Properties in Conifers
Metabolic engineering in pine tracheary elements has demonstrated the potential to synthesize lignin containing this compound, facilitating the production of hardwood-like lignins. This capability can improve the refining processes of conifer-derived biomass for biofuel production and chemical pulping, indicating significant potential for environmental and economic benefits (Wagner et al., 2015).
COMT-Deficient Poplar Lignins
In COMT-deficient plants, this compound is incorporated into lignins, forming benzodioxane structures. The study of these structures provides insights into the composition and properties of lignin, opening opportunities for engineering plant biomass for improved utilization (Lu et al., 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(E)-3-hydroxyprop-1-enyl]-3-methoxybenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-9-6-7(3-2-4-11)5-8(12)10(9)13/h2-3,5-6,11-13H,4H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNAJGCZQBQWQZ-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 5-hydroxyconiferyl alcohol and what is its significance in plant biology?
A1: this compound is a naturally occurring phenolic compound found in plants. It acts as a lignin monomer, meaning it serves as a building block for lignin, a complex polymer that provides structural support, water transport, and defense against pathogens in plants. While not as common as the three traditional monolignols (coniferyl, sinapyl, and p-coumaryl alcohols), this compound plays a crucial role in specific plant species and under particular conditions.
Q2: How does this compound differ from the traditional monolignols in terms of its incorporation into lignin?
A: Unlike coniferyl and sinapyl alcohols, which predominantly form guaiacyl (G) and syringyl (S) lignin units, respectively, this compound leads to the formation of unique benzodioxane structures within the lignin polymer [, , , , ]. This difference arises from the presence of an additional hydroxyl group in its structure, influencing its reactivity during lignin polymerization.
Q3: What are the structural implications of this compound incorporation into lignin?
A: The incorporation of this compound into lignin results in the formation of benzodioxane structures [, , ]. These structures are created when the quinone methide intermediate, formed during the radical coupling reactions of lignin biosynthesis, undergoes intramolecular cyclization with the additional hydroxyl group on the this compound unit. This unique structural feature differentiates lignins containing this compound from conventional G- and S-rich lignins.
Q4: How do benzodioxane structures impact the properties of lignin?
A: The presence of benzodioxanes can significantly influence lignin's physical and chemical properties. For instance, benzodioxane-rich lignins, formed in COMT-deficient plants, are often associated with increased degradability compared to conventional lignins [, ]. This alteration in degradability stems from changes in the frequency and distribution of inter-unit linkages within the lignin polymer.
Q5: Are there any analytical techniques specific to detecting and characterizing this compound-derived structures in lignin?
A: Several analytical techniques are employed to study this compound-derived structures in lignin. NMR spectroscopy, particularly 2D-HSQC NMR, is highly effective in identifying benzodioxane moieties [, , ]. Additionally, derivatization followed by reductive cleavage (DFRC) analysis is specifically useful for detecting and quantifying benzodioxane structures due to their stability under this degradation method [].
Q6: Beyond COMT-deficient plants, are there natural instances where this compound plays a significant role in lignin biosynthesis?
A: Yes, a homopolymer of caffeyl alcohol, a related compound to this compound, has been identified in the seed coats of various plants, including vanilla orchids and cacti []. This polymer, termed C-lignin, is deposited in high concentrations during seed development and showcases the diverse roles of non-traditional monolignols in plants.
Q7: What are the potential biotechnological applications of manipulating this compound incorporation into lignin?
A: Understanding and manipulating this compound incorporation into lignin has significant implications for biotechnological applications. For instance, engineering plants to produce lignins with increased benzodioxane content could lead to improved biomass processing for biofuel production and paper manufacturing [, ]. Conversely, controlling the incorporation of this compound might offer ways to enhance lignin's structural properties for specific applications.
Q8: What are the future directions for research on this compound and its role in lignin biosynthesis?
A: Further research is needed to fully elucidate the mechanisms regulating this compound biosynthesis and its incorporation into lignin. Investigating the specific roles of enzymes beyond COMT and F5H, as well as identifying potential regulatory factors, will be crucial [, ]. Additionally, exploring the impact of this compound on lignin structure-function relationships in different plant species and under varying environmental conditions will provide valuable insights [, ]. This knowledge can be leveraged to engineer plants with tailored lignin compositions for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



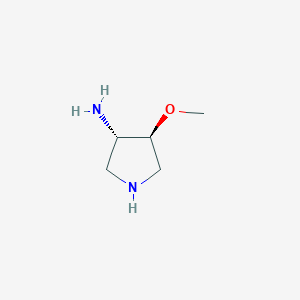
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)
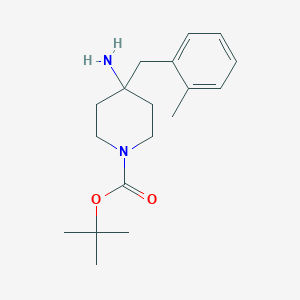
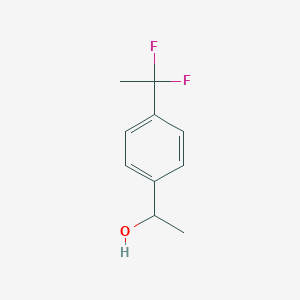
![7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B3323986.png)
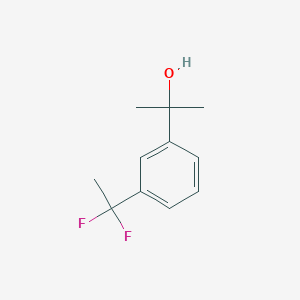




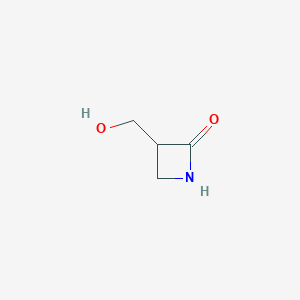
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)
